molecular formula C21H27NO6 B12542409 2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- CAS No. 141925-32-8

2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-

Cat. No.: B12542409
CAS No.: 141925-32-8
M. Wt: 389.4 g/mol
InChI Key: RSHKVFHVAWRGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- is a complex organic compound with a unique structure that includes a quinolinone core, substituted with various functional groups

Preparation Methods

The synthesis of 2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- involves multiple steps, typically starting with the quinolinone core. The synthetic route includes the introduction of the hexyl and methoxy groups, followed by the addition of the bis(acetyloxy)methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy- can be compared with other similar compounds, such as:

    2,3-Bis[(acetyloxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate: Another compound with bis(acetyloxy)methyl groups, but with a different core structure.

    2,3-Bis[(acetyloxy)methyl]-1-oxoquinoxalin: Similar functional groups but different core structure

Properties

CAS No.

141925-32-8

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

[acetyloxy-(1-hexyl-4-methoxy-2-oxoquinolin-3-yl)methyl] acetate

InChI

InChI=1S/C21H27NO6/c1-5-6-7-10-13-22-17-12-9-8-11-16(17)19(26-4)18(20(22)25)21(27-14(2)23)28-15(3)24/h8-9,11-12,21H,5-7,10,13H2,1-4H3

InChI Key

RSHKVFHVAWRGNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(OC(=O)C)OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.